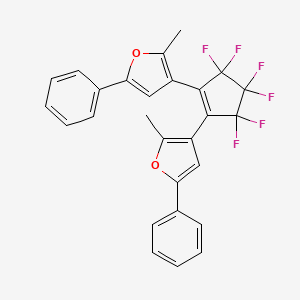

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran)

Description

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) is a compound known for its unique photochromic properties. This compound belongs to the class of diarylethenes, which are well-characterized molecular photoswitches that undergo reversible photocyclization. The compound’s structure includes a perfluorocyclopentene core, which is crucial for its photochromic behavior .

Properties

Molecular Formula |

C27H18F6O2 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-5-phenylfuran-3-yl)cyclopenten-1-yl]-2-methyl-5-phenylfuran |

InChI |

InChI=1S/C27H18F6O2/c1-15-19(13-21(34-15)17-9-5-3-6-10-17)23-24(26(30,31)27(32,33)25(23,28)29)20-14-22(35-16(20)2)18-11-7-4-8-12-18/h3-14H,1-2H3 |

InChI Key |

RZCYKEKUHSSLRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)C2=CC=CC=C2)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(OC(=C4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) typically involves several steps:

Synthetic Routes: The preparation begins with the synthesis of the perfluorocyclopentene core, followed by the attachment of the furan rings.

Reaction Conditions: These reactions are usually carried out under inert atmosphere conditions, using catalysts such as palladium and bases like potassium carbonate.

Industrial Production Methods: Industrial production may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) undergoes various chemical reactions:

Types of Reactions: The compound primarily undergoes photocyclization and cycloreversion reactions.

Common Reagents and Conditions: Photocyclization is induced by UV light, while cycloreversion can be triggered by visible light.

Major Products: The major products of these reactions include the closed-ring form of the compound in photocyclization and the open-ring form in cycloreversion.

Scientific Research Applications

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) involves:

Photocyclization: Upon exposure to UV light, the compound undergoes a reversible ring-closing reaction, forming a closed-ring isomer.

Cycloreversion: Visible light induces the reverse reaction, converting the closed-ring isomer back to the open-ring form.

Molecular Targets and Pathways: The compound interacts with light at specific wavelengths, causing changes in its electronic structure that drive the photocyclization and cycloreversion processes.

Comparison with Similar Compounds

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methyl-5-phenylfuran) can be compared with other diarylethenes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.